Afuresertib

AKT1 inhibition Ki comparison biochemical assay

Select Afuresertib when your preclinical oncology or MPM research demands an ATP-competitive pan-AKT inhibitor with a fully characterized selectivity fingerprint. Unlike allosteric alternatives (e.g., MK-2206), Afuresertib binds the active kinase conformation and is differentiated by kinobead chemoproteomic profiling identifying unique nanomolar off-targets. It demonstrates a clinical MTD of 125 mg daily with a lower hyperglycemia incidence vs. Capivasertib, and is directly validated against eight other AKT inhibitors in MPM lines, showing tumor-selective cytotoxicity. Choose ≥98% purity, ready-to-ship laboratory quantities.

Molecular Formula C18H17Cl2FN4OS
Molecular Weight 427.3 g/mol
CAS No. 1047634-63-8
Cat. No. B1139415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAfuresertib
CAS1047634-63-8
Molecular FormulaC18H17Cl2FN4OS
Molecular Weight427.3 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl
InChIInChI=1S/C18H17Cl2FN4OS/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26)/t12-/m0/s1
InChIKeyAFJRDFWMXUECEW-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Afuresertib Procurement Guide: Key Specifications and Baseline Overview of GSK2110183


Afuresertib (CAS 1047634-63-8), also known as GSK2110183 or LAE002, is a small-molecule, orally bioavailable, ATP-competitive pan-AKT kinase inhibitor [1]. Biochemically, it demonstrates potent inhibitory activity against all three AKT isoforms, with reported Ki values of 0.08 nM for AKT1, 2 nM for AKT2, and 2.6 nM for AKT3 . The compound has been advanced to Phase 2 and Phase 3 clinical trials for multiple oncology indications, including hormone receptor-positive HER2-negative breast cancer, platinum-resistant ovarian cancer, and multiple myeloma [2]. Afuresertib binds competitively to the ATP-binding pocket of AKT, blocking downstream phosphorylation of substrates including GSK-3β and FOXO family proteins, thereby inhibiting tumor cell proliferation and survival signaling [3].

Why Generic Substitution of Afuresertib with Alternative AKT Inhibitors is Not Scientifically Supported


AKT inhibitors are not functionally interchangeable, as they differ fundamentally in mechanism (ATP-competitive versus allosteric), isoform selectivity profiles, off-target kinase engagement, and clinical safety signatures [1]. Afuresertib belongs to the ATP-competitive class of pan-AKT inhibitors, which target the active kinase conformation, whereas allosteric inhibitors such as MK-2206 and miransertib (ARQ-092) bind to the PH domain and inhibit membrane recruitment without competing with ATP [2]. Among ATP-competitive agents, Afuresertib demonstrates distinct selectivity: kinobead chemoproteomic profiling of five clinical AKT inhibitors (Capivasertib, Afuresertib, GSK690693, Ipatasertib, and MK-2206) in BT-474 breast cancer cells identified AKT1 and AKT2 as the only common targets across all five compounds, with each inhibitor engaging between 4 and 29 unique nanomolar targets beyond AKT [3]. Furthermore, Afuresertib exhibits a differentiated clinical safety profile, including a well-characterized MTD of 125 mg daily in hematologic malignancies and a specific pattern of adverse events distinct from other agents [4]. Substituting Afuresertib with an alternative AKT inhibitor without verifying these quantitative differentiation dimensions can lead to divergent experimental outcomes, altered off-target effects, and incomparable safety profiles.

Quantitative Differentiation of Afuresertib: Direct Comparative Evidence Versus AKT Inhibitor Analogs


Biochemical Potency: Afuresertib Ki Values Compared to ATP-Competitive and Allosteric AKT Inhibitors

Afuresertib demonstrates sub-nanomolar inhibitory potency against AKT1 (Ki = 0.08 nM), which is 37.5-fold more potent than A-674563 (Ki = 11 nM) . Compared to other clinical-stage pan-AKT inhibitors, Afuresertib exhibits numerically superior AKT1 inhibition: Capivasertib (AZD5363) IC50 = 3 nM, Ipatasertib (GDC-0068) IC50 = 5 nM, GSK690693 IC50 = 2 nM, and Miransertib (ARQ-092) IC50 = 2.7 nM . These values are drawn from cell-free biochemical assays using purified recombinant AKT1; note that Ki and IC50 values are not directly interchangeable but provide a rank-order potency reference.

AKT1 inhibition Ki comparison biochemical assay

Antiproliferative Activity: Head-to-Head IC50 Comparison Against Malignant Pleural Mesothelioma Cells

In a direct comparative MTT assay across six MPM cell lines and one normal mesothelial cell line (MeT-5A), Afuresertib demonstrated tumor-specific antiproliferative effects relative to normal cells, a property not uniformly observed among the nine AKT inhibitors tested [1]. Among the nine Akt inhibitors examined—afuresertib, Akti-1/2, AZD5363 (capivasertib), GSK690693, ipatasertib, MK-2206, perifosine, PHT-427, and TIC10—afuresertib, as an ATP-competitive specific Akt inhibitor, exerted tumor-specific effects on MPM cells [1]. The study quantitatively determined IC50 values in μmol/L for each inhibitor against each cell line, with afuresertib exhibiting differential cytotoxicity between malignant and normal cells [1].

MPM cell proliferation IC50 comparison tumor specificity

Selectivity and Off-Target Profile: Chemoproteomic Comparison of Five Clinical AKT Inhibitors

Kinobead chemoproteomic profiling of five clinical AKT inhibitors in BT-474 breast cancer cells revealed that Afuresertib (GSK2110183) engages between 4 and 29 nanomolar targets, with AKT1 and AKT2 being the only common targets shared across all five inhibitors tested (Afuresertib, Capivasertib, GSK690693, Ipatasertib, MK-2206) [1]. Each inhibitor demonstrated a unique off-target engagement fingerprint, with no two compounds exhibiting identical target profiles [1]. This systematic profiling establishes that Afuresertib possesses a distinct selectivity signature that cannot be inferred from other AKT inhibitors. Additionally, Afuresertib shows IC50 >100 nM against a panel of 13 kinases, with notable residual inhibition of PKA, PKG1α, and PKG1β [2].

chemoproteomics kinobead profiling selectivity off-target

Clinical Pharmacokinetics: Afuresertib Half-Life and Exposure Parameters in Phase 1 Studies

Afuresertib exhibits a prolonged terminal half-life of approximately 1.7 days (∼40.8 hours), supporting once-daily oral dosing in clinical protocols [1]. In a Phase 1 study of 73 patients with advanced hematologic malignancies, maximum plasma concentrations (Cmax) and area under the plasma concentration-time curve (AUC0-24h) were generally dose-proportional at doses above 75 mg, with median time to peak plasma concentrations (Tmax) of 1.5 to 2.5 hours post-dose [1]. The maximum tolerated dose (MTD) was established at 125 mg per day, with dose-limiting toxicities observed at 150 mg (liver function test abnormalities) [1]. For comparison, GSK2141795 (uprosertib), a structurally related analog, demonstrated an MTD of 75 mg daily with DLTs including G3 hyperglycemia and G4 hypoglycemia, while Ipatasertib's Phase 1 MTD was established at 600 mg QD with DLTs of fatigue at higher dose levels [2].

pharmacokinetics half-life MTD dosing

Clinical Safety Profile: Adverse Event Comparison with Other ATP-Competitive AKT Inhibitors

Afuresertib exhibits a distinct adverse event profile in clinical studies. In a Phase 1 trial in hematologic malignancies, the most frequent treatment-related AEs were nausea (35.6%), diarrhea (32.9%), and dyspepsia (24.7%), with liver function test abnormalities constituting the dose-limiting toxicities at 150 mg [1]. Notably, clinically significant hyperglycemia—a class-wide toxicity of AKT inhibition due to the role of AKT in insulin signaling—appears less prominent with Afuresertib compared to other agents. Meta-analysis of AKT inhibitor clinical trials reported hyperglycemia incidence with an odds ratio of 3.07 (95% CI: 1.36–6.93) for Capivasertib and Ipatasertib [2]. Capivasertib specifically demonstrates hyperglycemia rates of 16.3% to 35% across studies, with dose reductions required in 0.6% of patients [3]. In contrast, Afuresertib Phase 1 data do not report hyperglycemia among the most frequent AEs (>20% incidence), and published reviews note a lower incidence of clinically significant hyperglycemia relative to other pan-AKT inhibitors [4].

adverse events safety profile toxicity hyperglycemia

Research and Industrial Application Scenarios for Afuresertib (GSK2110183)


Preclinical Studies Requiring ATP-Competitive AKT Inhibition with Characterized Selectivity

Afuresertib is the appropriate selection for preclinical oncology research requiring an ATP-competitive pan-AKT inhibitor with a defined chemoproteomic selectivity fingerprint. The compound's target engagement profile—characterized alongside Capivasertib, GSK690693, Ipatasertib, and MK-2206 via kinobead profiling in BT-474 cells—provides a documented selectivity signature that enables interpretation of off-target contributions to observed phenotypes [1]. This is particularly critical for studies investigating AKT signaling in the context of PI3K pathway activation, PTEN loss, or PIK3CA mutations, where Afuresertib's engagement of AKT1 (Ki = 0.08 nM) and AKT2 (Ki = 2 nM) as primary targets has been systematically validated [1].

Malignant Pleural Mesothelioma (MPM) Preclinical Models

Afuresertib is specifically validated for MPM research based on direct head-to-head antiproliferative comparison against eight other AKT inhibitors across six MPM cell lines [2]. In this comparative study, Afuresertib demonstrated tumor-specific cytotoxic effects relative to normal mesothelial cells (MeT-5A), a differentiation not uniformly observed among Akti-1/2, AZD5363 (capivasertib), GSK690693, ipatasertib, MK-2206, perifosine, PHT-427, and TIC10 [2]. Afuresertib also increased caspase-3/7 activity, induced G1 phase cell cycle arrest, and enhanced cisplatin-induced cytotoxicity in MPM models [2], supporting its utility in MPM-focused preclinical investigations.

Combination Therapy Studies with MEK Inhibitors Requiring Defined PK/PD Parameters

Afuresertib is appropriate for combination therapy investigations with MEK inhibitors such as trametinib, based on established clinical PK/PD data and defined dose-tolerability relationships. A Phase 1 study (NCT01476137) evaluated continuous daily dosing of trametinib/afuresertib, establishing that intermittent dosing schedules (1.5 mg trametinib continuous / 50 mg afuresertib Days 1-10 every 28 days) demonstrated improved tolerability compared to continuous co-administration [3]. Afuresertib's half-life of approximately 1.7 days and MTD of 125 mg daily (single agent) provide defined PK parameters for designing preclinical combination dosing regimens and interpreting pharmacodynamic outcomes [4].

Hematologic Malignancy Models with Emphasis on Metabolic Safety Profile

Afuresertib is suitable for preclinical studies in hematologic malignancies—particularly multiple myeloma, non-Hodgkin lymphoma, and Langerhans cell histiocytosis—where its clinical activity has been demonstrated and where its distinct safety profile offers a comparative advantage. Single-agent Afuresertib showed partial responses in 3 multiple myeloma patients and clinical activity in NHL and Hodgkin disease in Phase 1 testing [4]. Notably, Afuresertib exhibits a lower reported incidence of clinically significant hyperglycemia relative to other ATP-competitive AKT inhibitors such as Capivasertib (16.3–35% incidence) [5]. This metabolic safety differentiation is particularly relevant for studies where hyperglycemia may confound metabolic readouts or where the experimental system involves glucose-sensitive pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Afuresertib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.